molecular formula C8H6BrFO3 B1401320 Methyl 2-bromo-4-fluoro-5-hydroxybenzoate CAS No. 1357147-45-5

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Cat. No.: B1401320
CAS No.: 1357147-45-5
M. Wt: 249.03 g/mol
InChI Key: HJSONSUAHMBJMA-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It is a solid substance and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a methoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 249.04 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Pharmacological Potential

  • Anti-inflammatory and Analgesic Activities: Some compounds structurally related to Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, like 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have demonstrated potent anti-inflammatory and analgesic properties in acute and chronic animal models, comparable or even superior to indomethacin (Muchowski et al., 1985).

Neuropharmacological Research

  • Study of Neurotransmitter Systems: Derivatives of this compound have been used to investigate neurotransmitter systems. For instance, 1-methyl-4-piperidyl-4'-fluorobenzoate, a derivative, was assessed as a potential in vivo substrate for brain acetylcholinesterase, although it was found unsuitable for this purpose (Bormans et al., 1996).
  • Involvement in Reactive Oxygen Species Generation: Some studies indicate that compounds related to this compound, such as 3,4-methylenedioxymethamphetamine (MDMA), may be involved in the generation of reactive oxygen species and subsequent neurotransmitter depletion (Shankaran et al., 1999).

Ecotoxicology and Environmental Safety

  • Toxicity and Endocrine Disruption Studies: Some structurally related compounds, like Methyl Paraben (MP), have been extensively studied for their developmental toxicity and potential endocrine-disrupting effects in aquatic organisms, providing insights into the environmental impact of related chemicals (Dambal et al., 2017).

Safety and Hazards

“Methyl 2-bromo-4-fluoro-5-hydroxybenzoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSONSUAHMBJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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